N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H13N3O4S and its molecular weight is 379.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of molecules known as chromeno[4,3-d]thiazoles and benzoxazoles . Compounds in these classes have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” could potentially be related to these biological activities.
Mode of Action
Many chromeno[4,3-d]thiazoles and benzoxazoles exert their effects by interacting with various enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Given the wide range of biological activities associated with chromeno[4,3-d]thiazoles and benzoxazoles, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many heterocyclic compounds, including chromeno[4,3-d]thiazoles and benzoxazoles, are known to have good bioavailability due to their high solubility in water and other polar solvents .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c23-16(9-22-12-6-2-4-8-14(12)26-19(22)24)20-18-21-17-11-5-1-3-7-13(11)25-10-15(17)27-18/h1-8H,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEIPAPNNAPMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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